1-(2-Methyl-6-nitrophenyl)guanidine CAS 125888-48-4 chemical properties
1-(2-Methyl-6-nitrophenyl)guanidine CAS 125888-48-4 chemical properties
An In-depth Technical Guide to 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4)
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-Methyl-6-nitrophenyl)guanidine (CAS No. 125888-48-4), a substituted phenylguanidine of significant interest in synthetic and medicinal chemistry. While experimental data for this specific regioisomer is limited in public literature, this document leverages data from closely related analogues, established chemical principles, and predictive methodologies to offer a robust profile. We will explore its chemical and physical properties, propose a detailed synthetic route, discuss its spectroscopic characterization, analyze its chemical reactivity, and outline its potential applications as a strategic building block in drug discovery and materials science. This guide is designed to serve as a foundational resource for researchers looking to synthesize, characterize, or utilize this compound in their work.
Introduction and Strategic Importance
1-(2-Methyl-6-nitrophenyl)guanidine is an organic compound featuring a guanidine functional group attached to a 2-methyl-6-nitrophenyl moiety.[1] The guanidine group, a nitrogen-rich functional group, is a structural component in numerous natural products and pharmacologically active molecules, valued for its strong basicity and ability to form multiple hydrogen bonds.[2]
The strategic importance of this molecule lies in its potential as a key synthetic intermediate.[1] Its structural isomer, 1-(2-Methyl-5-nitrophenyl)guanidine, is a well-documented precursor in the multi-step synthesis of Imatinib (Gleevec®), a cornerstone tyrosine kinase inhibitor used in cancer therapy.[3] This established precedent suggests that the 6-nitro isomer holds similar potential as a scaffold for developing novel pharmacologically active compounds, particularly in the realm of kinase inhibitors and other areas of drug discovery where substituted guanidines are recognized as privileged structures.[1]
Chemical Structure and Physicochemical Properties
The unique arrangement of the methyl and nitro groups ortho to the guanidine substituent sterically and electronically influences the molecule's properties, including its basicity, nucleophilicity, and conformational preferences.
Caption: Chemical structure of 1-(2-Methyl-6-nitrophenyl)guanidine.
Table 1: Physicochemical Properties of 1-(2-Methyl-6-nitrophenyl)guanidine and Related Analogues
| Property | Data for 1-(2-Methyl-6-nitrophenyl)guanidine | Data for 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate (Analogue) | Source(s) |
|---|---|---|---|
| CAS Number | 125888-48-4 | 152460-08-7 | [4] |
| Molecular Formula | C₈H₁₀N₄O₂ | C₈H₁₀N₄O₂ · HNO₃ | [1] |
| Molecular Weight | 194.19 g/mol | 257.2 g/mol | [1] |
| IUPAC Name | 2-(2-methyl-6-nitrophenyl)guanidine | 2-(2-methyl-5-nitrophenyl)guanidine; nitric acid | [1] |
| Melting Point | Data not available | 218-219 °C | [5] |
| Boiling Point | Data not available | 426.7 °C at 760 mmHg (Predicted) | [5] |
| Appearance | Solid (expected) | White crystalline solid | [3] |
| Solubility | Data not available | Soluble in polar solvents |[3] |
Proposed Synthesis and Purification
A robust synthesis can be envisioned starting from the commercially available precursor, 2-methylaniline (o-toluidine). The strategy involves protecting the amine, performing a regioselective nitration, deprotection, and finally, guanylation.
Caption: Proposed synthetic workflow for 1-(2-Methyl-6-nitrophenyl)guanidine.
Experimental Protocol: Proposed Synthesis
-
Expertise & Causality: This two-part approach is superior to a one-pot reaction because it allows for precise temperature control during the exothermic nitration step, minimizing the formation of unwanted regioisomers and improving both yield and purity.[6][7] The acetylation of the amine serves as a crucial protecting group strategy, deactivating the ring slightly and directing the nitration primarily to the positions ortho and para to the methyl group. The steric hindrance from the methyl group favors nitration at the 6-position.
Part A: Synthesis of 2-Methyl-6-nitroaniline[6][8]
-
Acetylation: To a stirred solution of 2-methylaniline in glacial acetic acid, slowly add acetic anhydride at room temperature. The reaction is typically exothermic. Stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting material. Pour the reaction mixture into ice water to precipitate the N-acetyl-2-methylaniline product, which is then filtered, washed with water, and dried.
-
Nitration: Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add the dried N-acetyl-2-methylaniline in portions, ensuring the temperature does not rise above 10 °C. Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, cool it to 0 °C, and add it dropwise to the aniline solution, maintaining the low temperature. The choice of a sulfonitric mixture is critical for effective nitration while preventing oxidative side reactions.
-
Work-up & Hydrolysis: After the addition is complete, stir the mixture at low temperature for another hour, then allow it to warm to room temperature. Pour the mixture onto crushed ice. The precipitated N-acetyl-2-methyl-6-nitroaniline is collected by filtration. To hydrolyze the acetyl group, reflux the intermediate in a solution of aqueous hydrochloric or sulfuric acid until TLC indicates the formation of 2-methyl-6-nitroaniline is complete.
-
Isolation: Cool the acidic solution and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the 2-methyl-6-nitroaniline product. Filter, wash thoroughly with water to remove salts, and dry.
Part B: Guanylation of 2-Methyl-6-nitroaniline
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-6-nitroaniline and a slight molar excess (1.1 equivalents) of a guanylating agent, such as S-methylisothiourea sulfate, in a suitable solvent like ethanol or a mixture of ethanol and DMF.[9]
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine, to neutralize the salt of the guanylating agent and facilitate the nucleophilic substitution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the guanylating agent, followed by the elimination of methyl mercaptan.
-
Isolation and Purification: Once the reaction is complete, cool the mixture. If the product precipitates as a salt (e.g., sulfate), it can be collected by filtration.[9] Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(2-Methyl-6-nitrophenyl)guanidine.
Spectroscopic Characterization: A Methodological Guide
Table 2: Spectroscopic Analysis Plan
| Technique | Sample Preparation | Typical Acquisition Parameters | Expected Key Features |
|---|---|---|---|
| ¹H NMR | Dissolve ~5-10 mg in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). | 400-600 MHz spectrometer. Standard pulse program. | - Aromatic protons (3H, multiplet/doublet of doublets).- Guanidine N-H protons (4H, broad singlets, exchangeable with D₂O).- Methyl protons (3H, singlet). |
| ¹³C NMR | Use the same sample as ¹H NMR. | 100-150 MHz. Proton-decoupled. | - Aromatic carbons (~6 signals).- Guanidine carbon (C=N, ~155-165 ppm).- Methyl carbon (~15-25 ppm). |
| FT-IR | KBr pellet or ATR. | 4000-400 cm⁻¹ range, 16-32 scans. | - N-H stretches (guanidine, ~3100-3400 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- C=N stretch (~1650 cm⁻¹).- Asymmetric/Symmetric N-O stretches (nitro group, ~1530 & 1350 cm⁻¹). |
| Mass Spec. (MS) | Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile). | Electrospray Ionization (ESI) in positive mode. | - Molecular ion peak [M+H]⁺ at m/z ≈ 195.09. |
Protocol: Acquiring and Interpreting Spectroscopic Data[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Preparation: Accurately weigh and dissolve the purified sample in DMSO-d₆. The choice of DMSO-d₆ is strategic as it can better solubilize the polar compound and allows for the observation of exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all peaks. The aromatic region should integrate to 3 protons, the methyl region to 3 protons, and the broad N-H signals to 4 protons. To confirm the N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H peaks should diminish or disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of aromatic signals will confirm the substitution pattern. A DEPT-135 experiment can be run to distinguish between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals).
-
-
Infrared (IR) Spectroscopy:
-
Preparation: Prepare a KBr pellet by finely grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum. The presence of strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group. Broad signals in the 3100-3400 cm⁻¹ region confirm the N-H bonds of the guanidine moiety.
-
-
Mass Spectrometry (MS):
-
Preparation: Prepare a dilute solution of the sample in an HPLC-grade solvent.
-
Analysis: Infuse the sample into an ESI-MS instrument. The observation of a prominent ion at m/z corresponding to the protonated molecule ([M+H]⁺) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Reactivity and Mechanistic Insights
The chemical behavior of 1-(2-Methyl-6-nitrophenyl)guanidine is governed by the interplay between the electron-rich guanidine group and the electron-withdrawing nitro-substituted phenyl ring.
Caption: Key reactive sites and potential transformations of the title compound.
-
Guanidine Moiety: As a strong organic base and potent nucleophile, the guanidine group is the primary site for reactions such as alkylation, acylation, and condensation.[11][12] Its high pKa allows it to readily deprotonate a wide range of acidic protons, making it a useful catalyst in certain reactions. In synthesis, it can react with bifunctional electrophiles to construct various nitrogen-containing heterocyclic systems.
-
Nitro Group: The electron-withdrawing nature of the nitro group reduces the basicity of the guanidine moiety compared to an unsubstituted phenylguanidine. The most significant utility of the nitro group is its susceptibility to reduction. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) can cleanly convert the nitro group to a primary amine. This transformation yields 1-(2-amino-6-methylphenyl)guanidine, a highly valuable intermediate with two distinct nucleophilic centers, opening pathways to complex fused-ring systems and ligands for coordination chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Methyl-6-nitrophenyl)guanidine is not widely available, a hazard assessment can be made based on analogous structures like 1-(2-Methyl-5-nitrophenyl)guanidine nitrate and general knowledge of nitroaromatic and guanidine compounds.[3][13]
Table 3: Hazard Profile and Handling Recommendations
| Category | Information and Recommendations | Source(s) |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.(Based on 5-nitro analogue) | [13][14] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. Handle only in a certified chemical fume hood. | [14] |
| Handling | Avoid generating dust. Use in a well-ventilated area. Nitroaromatic compounds can be energetic; avoid exposure to high temperatures, sparks, or flames. | [3] |
| First Aid | Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. | [13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. |[15] |
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